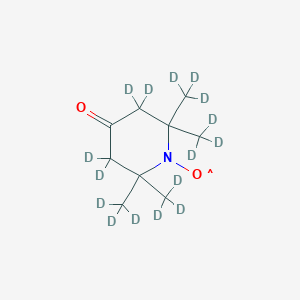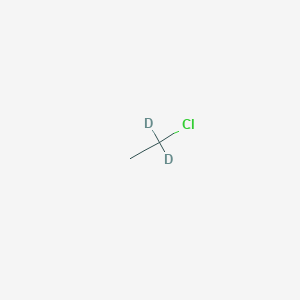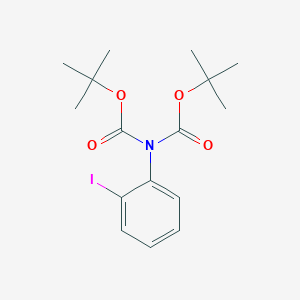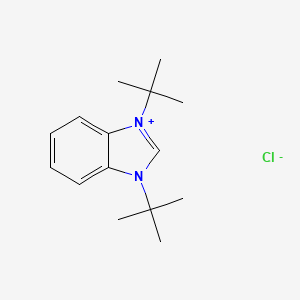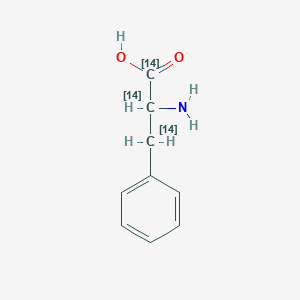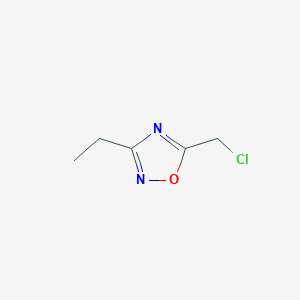
Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate
Overview
Description
Scientific Research Applications
Deoxyfluorination and Amide Bond Formation
Pentafluoropyridine, a closely related compound, is utilized in the deoxyfluorination of carboxylic acids to acyl fluorides under mild conditions. This technique enables the one-pot formation of amides via in situ generation of acyl fluorides, streamlining the synthesis of amides with yields of up to 94% (Brittain & Cobb, 2021).
Catalysis and Synthesis Enhancement
Pentafluorophenylammonium triflate (PFPAT) has been highlighted as a potent catalyst for synthesizing 2,4,6-triarylpyridines, demonstrating advantages such as short reaction times, high yields, and environmentally friendly conditions due to the absence of volatile organic solvents (Montazeri & Mahjoob, 2012). Moreover, it catalyzes the facile construction of chromeno[2,3-d]pyrimidinone derivatives with significant antimicrobial activity, emphasizing its role in green chemistry and pharmaceutical synthesis (Ghashang, Mansoor, & Aswin, 2013).
Advanced Material Development
The reactivity of pentafluorophenyl-containing compounds extends into material science, where they serve as building blocks for highly fluorinated polymers. These polymers exhibit unique properties, such as selective binding to fluoride anions, making them suitable for various sensory applications (Ding & Day, 2006).
Organocatalysis
Pentafluorophenylammonium triflate is an effective catalyst for esterification, thioesterification, transesterification, and macrolactone formation, highlighting its versatility and efficiency in promoting condensation reactions under mild conditions, thus aligning with green chemistry principles (Funatomi, Wakasugi, Misaki, & Tanabe, 2006).
Safety And Hazards
“Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate” is classified as having Acute Toxicity 4 (H302, H312, H332), which means it is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation (H315) and serious eye irritation (H319) . It is also classified as STOT SE 3 (H335), indicating it may cause respiratory irritation .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 2-pyridin-3-yl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5F5N2O2S/c16-8-9(17)11(19)13(12(20)10(8)18)24-15(23)7-5-25-14(22-7)6-2-1-3-21-4-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRLGPDYSCUADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=CS2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5F5N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594468 | |
| Record name | Pentafluorophenyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentafluorophenyl 2-pyrid-3-yl-1,3-thiazole-4-carboxylate | |
CAS RN |
906352-58-7 | |
| Record name | 2,3,4,5,6-Pentafluorophenyl 2-(3-pyridinyl)-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorophenyl 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



